2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

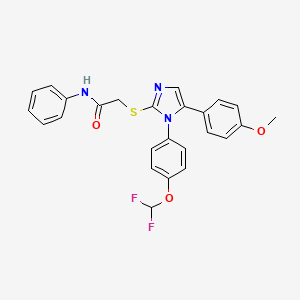

This compound is a thioacetamide derivative featuring a substituted imidazole core. The structure includes a difluoromethoxy group at the 4-position of one phenyl ring and a methoxy group at the 4-position of the second phenyl ring, both attached to the imidazole scaffold. The thioether linkage (-S-) connects the imidazole to an N-phenylacetamide moiety.

Properties

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2N3O3S/c1-32-20-11-7-17(8-12-20)22-15-28-25(34-16-23(31)29-18-5-3-2-4-6-18)30(22)19-9-13-21(14-10-19)33-24(26)27/h2-15,24H,16H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOKQDYTUDVVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a novel imidazole derivative that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant studies and data.

Chemical Structure

The compound features a complex structure that includes:

- Imidazole ring : Known for its role in various biological activities.

- Difluoromethoxy and methoxy substituents : These groups are significant for enhancing biological activity and solubility.

- Thioether linkage : This may contribute to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to our target have shown significant activity against various cancer cell lines.

- Mechanism of Action : The imidazole moiety is known to interfere with cellular signaling pathways involved in cancer proliferation. It may induce apoptosis through caspase activation and inhibit angiogenesis by downregulating VEGF expression.

- Case Study : In a study evaluating the cytotoxic effects of imidazole derivatives, compounds with similar structures exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting promising anticancer properties .

Anti-inflammatory Properties

Imidazole derivatives are also recognized for their anti-inflammatory effects.

- Mechanism of Action : They may inhibit the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) and modulate pathways like NF-kB signaling.

- Research Findings : A related study demonstrated that certain imidazole derivatives reduced inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of imidazole compounds has been documented extensively.

- Spectrum of Activity : The compound has shown effectiveness against a range of pathogens, including bacteria and fungi.

-

Data Summary :

- Bacterial Inhibition : Studies report that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.

- Fungal Inhibition : Compounds related to our target have demonstrated antifungal activity against strains like Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Effect on Activity |

|---|---|

| Difluoromethoxy group | Enhances lipophilicity and cellular uptake |

| Methoxy group | Improves solubility and bioavailability |

| Thioether linkage | May increase binding affinity to biological targets |

Scientific Research Applications

Inhibition of Enzymes

Research has indicated that compounds related to this structure can inhibit key enzymes involved in neurodegenerative diseases. For instance, derivatives have shown promising activity against β-secretase, an enzyme implicated in Alzheimer’s disease pathology. The inhibition of this enzyme could potentially reduce amyloid plaque formation, making it a candidate for therapeutic intervention in Alzheimer's patients .

Anticancer Properties

Studies have suggested that compounds with similar structural motifs exhibit anticancer activity by modulating heat shock proteins (Hsp70). The inhibition of Hsp70 has been linked to enhanced apoptosis in cancer cells, indicating that this compound may have utility in cancer therapy .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that they may possess activity against various bacterial strains. This could be attributed to their ability to disrupt bacterial cell walls or interfere with metabolic processes within microbial cells .

Case Study 1: Alzheimer's Disease Research

A study published in Nature explored the effects of a closely related compound on β-secretase activity. The results demonstrated significant inhibition in vitro, suggesting that modifications to the imidazole ring could enhance selectivity and potency against this target .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines showed that compounds with similar structures induced apoptosis through Hsp70 modulation. The findings indicated a dose-dependent response, highlighting the potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Substituents

- Compound 9e (): Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide. Key Differences: Replaces the imidazole core with a triazole-thiazole hybrid and lacks the difluoromethoxy group.

-

- Structure: 2-(2-(4-Fluorophenyl)-5-methyl-1H-benzo[d]imidazole-1-yl)-N-phenylacetamide.

- Key Differences: Substitutes the difluoromethoxy group with a methyl group and replaces the 4-methoxyphenyl with a 4-fluorophenyl.

- Physicochemical Data: Melting point 207.3–209.2°C, distinct ¹H NMR signals at δ 2.49 ppm (CH₃) .

Functional Group Variations

- Thiole vs. Thione Tautomers (): Compounds 7–9 exist as thione tautomers (C=S confirmed by IR at 1247–1255 cm⁻¹), unlike the stable thioether linkage in the target compound.

- S-Alkylated Triazoles (): Example: (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones. Key Differences: Sulfonyl groups enhance metabolic stability but reduce membrane permeability compared to methoxy/difluoromethoxy groups .

Electronic and Steric Effects

- Difluoromethoxy vs.

- Thioether vs. Sulfonamide : The thioether linkage in the target compound may confer greater metabolic resistance compared to sulfonamide-containing analogues (e.g., ), which are prone to enzymatic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.